molecular formula C32H26O10 B3028124 Chamaejasmenin A CAS No. 1620921-68-7

Chamaejasmenin A

Cat. No.: B3028124
CAS No.: 1620921-68-7
M. Wt: 570.5
InChI Key: BTCICADMSGBCKA-COWFKMKXSA-N
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Description

Chamaejasmenin A is a biflavonoid compound isolated from the roots of Stellera chamaejasme, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its potent antimitotic and antifungal activities .

Scientific Research Applications

Chamaejasmenin A has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Chamaejasmenin A, also known as 4’,4’‘’-Di-O-methylisochamaejasmin, is a biflavonoid that has been isolated from Stellera chamaejasme . The primary targets of this compound are tumor cells and macrophages in the tumor microenvironment . These targets play a crucial role in cancer progression and metastasis .

Mode of Action

This compound interacts with its targets by suppressing the migration and invasion of breast cancer cells in vitro . It also rebalances the polarization of macrophages, which is pathologically disturbed by tumor-promoting signals . This compound efficiently blocks TGF-beta induced Epithelial-Mesenchymal Transition (EMT), disrupts the interaction between β3 integrin-TβRII complex, and consequently results in the selective inhibition of FAK:Src:p38 pathway .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the TGF-beta pathway and the FAK:Src:p38 pathway . By blocking TGF-beta induced EMT, this compound disrupts the interaction between β3 integrin-TβRII complex, leading to the selective inhibition of the FAK:Src:p38 pathway . These pathways are crucial for cell motility, a key factor in cancer metastasis .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of migration and invasion in breast cancer cells . It also rebalances the polarization of macrophages in the tumor microenvironment .

Action Environment

The action of this compound is influenced by the tumor microenvironment, which includes immune properties that are pathologically disturbed and contribute greatly to malignant progression . The compound shows promising effect in suppressing metastatic outgrowth in a breast cancer model . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chamaejasmenin A involves the extraction from the roots of Stellera chamaejasme. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of industrial-scale chromatography and advanced purification techniques ensures the efficient isolation of this compound from the plant material.

Chemical Reactions Analysis

Types of Reactions: Chamaejasmenin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct biological activities .

Comparison with Similar Compounds

  • Chamaejasmenin B
  • Neochamaejasmin A
  • Sikokianin A
  • Chamaejasmenin C

Comparison: Chamaejasmenin A is unique due to its specific structural features and potent biological activities. While similar compounds like Chamaejasmenin B and Neochamaejasmin A also exhibit antimitotic and antifungal properties, this compound stands out for its higher potency and broader spectrum of activity .

Properties

IUPAC Name

(2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31+,32-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCICADMSGBCKA-COWFKMKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the sources of Chamaejasmenin A?

A1: this compound is a naturally occurring biflavonoid primarily isolated from the roots of the plant Stellera chamaejasme L. [, , ]. This plant is traditionally used in Chinese medicine.

Q2: What are the reported biological activities of this compound?

A2: this compound exhibits several promising bioactivities. Research suggests it possesses potent antimitotic activity, meaning it can inhibit cell division, which is relevant for potential anti-cancer applications []. It also demonstrates significant antifungal activity against various fungal strains []. Additionally, studies indicate it might play a role in immunomodulatory activity, potentially influencing the immune system's response [].

Q3: Are there any studies investigating the mechanism of action of this compound?

A4: While the precise mechanisms of action of this compound are still under investigation, there are studies hinting at potential pathways. For example, research suggests that some biflavonoids, including Chamaejasmenin C (structurally similar to this compound), might bind to cystathionine β-synthase []. Understanding these interactions at a molecular level could provide valuable insights into the compound's effects.

Q4: Has the structure of this compound been fully elucidated?

A5: Yes, the structure of this compound has been determined using various spectroscopic methods, including advanced techniques like 2D NMR spectroscopy [, ]. This data provides a comprehensive understanding of its chemical structure, including the connectivity and spatial arrangement of atoms.

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